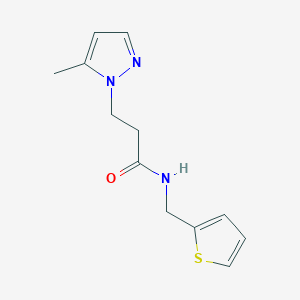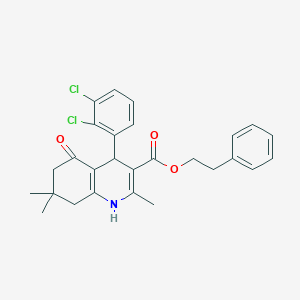
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as NBID, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. NBID is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, which makes it highly reactive and versatile in terms of its chemical properties.
Aplicaciones Científicas De Investigación
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields such as organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds with potential biological activities. In medicinal chemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as a tool for studying the mechanism of action of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of various proteins such as beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility in terms of its chemical properties. However, 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to study the structure-activity relationship of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its derivatives to identify compounds with improved biological activities. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in vivo to determine its potential use as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione as a white crystalline solid. This method has been widely used in the laboratory for the preparation of 5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione in large quantities.
Propiedades
IUPAC Name |
5-(3-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5/c18-13(8-2-1-3-10(6-8)17(21)22)9-4-5-11-12(7-9)15(20)16-14(11)19/h1-7H,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXKQLGVUDBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B5207013.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)
![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)